N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide is a benzotriazole-derived compound featuring a hexyl chain linking the benzotriazole moiety to a benzenecarbothioamide group. Benzotriazole derivatives are widely studied for their applications in corrosion inhibition, coordination chemistry, and medicinal chemistry due to their electron-rich aromatic systems and ability to act as ligands or enzyme inhibitors. Structural confirmation of such derivatives often relies on spectroscopic methods (NMR, IR) and X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data.
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)hexyl]benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-2-3-5-14-18(20-19(24)15-10-6-4-7-11-15)23-17-13-9-8-12-16(17)21-22-23/h4,6-13,18H,2-3,5,14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEMLILGZUTPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(NC(=S)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide typically involves the reaction of 1H-1,2,3-benzotriazole with hexylamine and benzenecarbothioyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Preparation of 1-(1H-1,2,3-Benzotriazol-1-yl)hexylamine by reacting 1H-1,2,3-benzotriazole with hexylamine in the presence of a suitable solvent and catalyst.
Step 2: Formation of this compound by reacting 1-(1H-1,2,3-Benzotriazol-1-yl)hexylamine with benzenecarbothioyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzotriazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide have shown cytotoxic effects against various cancer cell lines. Research demonstrated that certain benzotriazole derivatives could inhibit the proliferation of tumor cells, suggesting potential use as chemotherapeutic agents .
Antifungal Properties
Benzotriazole derivatives have been investigated for their antifungal activities. Complexes formed with transition metals and benzotriazole ligands displayed promising antifungal properties, which could be harnessed for developing new antifungal medications . The ability to modify the ligand structure allows for the tuning of these properties to enhance efficacy.
Corrosion Inhibition
Benzotriazole compounds are well-known for their effectiveness as corrosion inhibitors in various metal substrates. The compound this compound can be utilized in protective coatings to prevent corrosion in metals exposed to harsh environments. Its ability to form stable complexes with metal ions enhances its protective qualities .
UV Stabilizers
Due to the UV-absorbing properties of benzotriazole derivatives, they are often used as stabilizers in polymers and coatings. This application is critical in extending the lifespan of materials exposed to sunlight by preventing degradation caused by UV radiation .
Photostabilizers
In environmental applications, compounds like this compound can serve as photostabilizers in agricultural films and coatings. These materials help protect crops from UV damage while also contributing to the durability of agricultural products .
Case Studies
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The thioamide group can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide
- Structural Differences : This analog replaces the hexyl chain with a propyl group, reducing molecular weight and lipophilicity. The shorter alkyl chain may decrease membrane permeability but improve aqueous solubility.
- Synthesis : Both compounds likely share synthetic routes, such as nucleophilic substitution between benzotriazole derivatives and thioamide precursors. However, the choice of alkylating agent (e.g., 1-bromohexane vs. 1-bromopropane) determines chain length.
- Applications : The propyl variant may be more suitable for applications requiring rapid diffusion in polar solvents, while the hexyl derivative could excel in hydrophobic environments (e.g., lipid bilayer penetration).
(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- Functional Group Variation: This compound features an α,β-unsaturated ketone (enone) and a 4-chlorophenyl group instead of the thioamide and benzene ring. The electron-withdrawing chlorine atom enhances electrophilicity, making it reactive in conjugate addition reactions.
- Electronic Properties: The enone system allows for UV-light absorption, suggesting photochemical applications, whereas the thioamide in the target compound may facilitate metal coordination (e.g., with transition metals like Cu²⁺).
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Comparatively, the benzotriazole-thioamide system in the target compound could act as a tridentate ligand (via N, S, and aryl donors), enhancing catalytic versatility.
Data Table: Key Structural and Functional Comparisons
| Compound Name | Alkyl Chain Length | Key Functional Groups | Molecular Weight* (g/mol) | Potential Applications |
|---|---|---|---|---|
| N-[1-(Benzotriazol-1-yl)hexyl]benzenecarbothioamide | C6 | Benzotriazole, Thioamide | ~357.5 | Enzyme inhibition, corrosion control |
| N-[1-(Benzotriazol-1-yl)propyl]benzenecarbothioamide | C3 | Benzotriazole, Thioamide | ~299.4 | Polar solvent-based catalysis |
| (2E)-1-(Benzotriazol-1-yl)-3-(4-Cl-phenyl)propenone | N/A | Benzotriazole, Enone, Cl-Ph | ~327.8 | Photochemistry, electrophilic reactions |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | N/A | N,O-Bidentate, Methylbenzamide | ~207.3 | C–H activation, metal catalysis |
*Molecular weights estimated from empirical formulas or analogous structures.
Research Implications and Gaps
- Structure-Activity Relationships : The hexyl chain’s impact on bioavailability and ligand efficiency remains underexplored. Comparative studies with propyl and hexyl analogs could clarify optimal chain lengths for specific applications.
- Experimental Data : Detailed crystallographic or spectroscopic data for the target compound are lacking in available literature. Future work should prioritize structural elucidation via X-ray diffraction and SHELX refinement.
- Functional Group Synergy : The combination of benzotriazole and thioamide groups warrants investigation into dual-functionality (e.g., simultaneous metal binding and enzyme inhibition).
Biological Activity
N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide (CAS: 117067-53-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C16H20N4S
- Molecular Weight : 296.42 g/mol
- Structure : The compound features a benzene ring linked to a thioamide functional group and a benzotriazole moiety, which is known for its diverse biological activities.
Antimicrobial Properties
Research has indicated that compounds containing benzotriazole exhibit significant antimicrobial activity. A study focusing on derivatives of benzotriazole demonstrated that they could inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of the bacterial cell membrane and interference with metabolic processes.
Anticancer Effects
Several studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, this compound has shown promise in inhibiting cancer cell proliferation in vitro. The compound's efficacy in inducing apoptosis in cancer cells was observed, suggesting that it may interfere with critical signaling pathways involved in cell survival.
Case Studies
- In Vitro Studies : In a controlled laboratory setting, this compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line.
- Mechanistic Insights : Further investigations revealed that the compound activates caspase pathways leading to apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound.
- Synergistic Effects : A combination study with conventional chemotherapeutics showed enhanced anticancer activity when used alongside these agents, suggesting potential for combination therapies.
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
